molecular formula C9H8ClNS B12903750 6-Chloro-4-methyl-1H-indole-3-thiol CAS No. 71501-26-3

6-Chloro-4-methyl-1H-indole-3-thiol

Cat. No.: B12903750
CAS No.: 71501-26-3
M. Wt: 197.69 g/mol
InChI Key: UWWJKBNMJSXSCH-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-1H-indole-3-thiol is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 6th position, a methyl group at the 4th position, and a thiol group at the 3rd position on the indole ring. The unique structure of this compound makes it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Subsequent chlorination, methylation, and thiolation steps are carried out using appropriate reagents such as thionyl chloride for chlorination, methyl iodide for methylation, and thiourea for thiolation .

Industrial Production Methods

Industrial production of 6-Chloro-4-methyl-1H-indole-3-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-1H-indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the thiol group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dechlorinated indole derivatives or sulfides.

    Substitution: Amino or alkoxy indole derivatives.

Scientific Research Applications

6-Chloro-4-methyl-1H-indole-3-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-1H-indole-3-thiol depends on its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The chlorine and methyl groups may influence the compound’s binding affinity and specificity for different targets. Pathways involved may include oxidative stress response, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-indole-3-thiol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Chloro-1H-indole-3-thiol: Lacks the methyl group, potentially altering its chemical properties and interactions.

    6-Chloro-4-methyl-1H-indole: Lacks the thiol group, which is crucial for certain biological activities.

Uniqueness

6-Chloro-4-methyl-1H-indole-3-thiol is unique due to the combination of the chloro, methyl, and thiol groups on the indole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

71501-26-3

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

6-chloro-4-methyl-1H-indole-3-thiol

InChI

InChI=1S/C9H8ClNS/c1-5-2-6(10)3-7-9(5)8(12)4-11-7/h2-4,11-12H,1H3

InChI Key

UWWJKBNMJSXSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=CN2)S)Cl

Origin of Product

United States

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